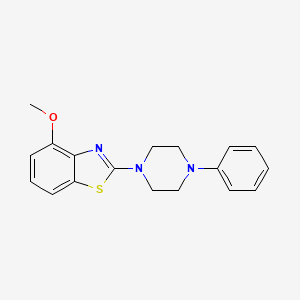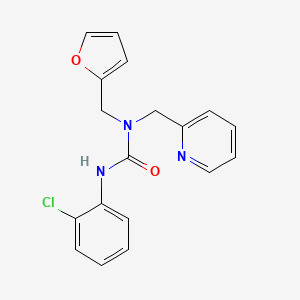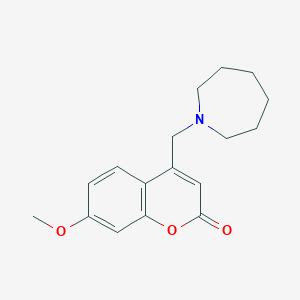
4-(Azepan-1-ylmethyl)-7-methoxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepane is a seven-membered heterocyclic compound containing nitrogen. It’s used in various fields of chemistry due to its versatile reactivity. Chromenone is a class of organic compounds with a backbone consisting of a benzene ring fused to a pyran ring, with a carbonyl group at the 2-position . The methoxy group attached at the 7-position could potentially influence the compound’s reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azepane ring and the chromenone ring in separate steps, followed by their connection via a methylene bridge. The methoxy group could be introduced through a methylation reaction .Molecular Structure Analysis
The compound’s structure features both isoxazole and azepane rings. The isoxazole ring is a five-membered aromatic heterocycle with oxygen and nitrogen atoms, while the azepane ring is a seven-membered saturated heterocycle containing nitrogen.Chemical Reactions Analysis
The reactivity of isoxazole and azepane rings can be inferred from related studies. Isoxazole rings can undergo isomerization under certain conditions. Azepane derivatives, such as 1H-azepine-4-amino-4-carboxylic acid, have been synthesized and incorporated into peptides, indicating the potential for these structures to participate in peptide synthesis.Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not directly reported, related compounds provide some context. The solubility, melting points, and stability of isoxazole and azepane derivatives can vary widely depending on the substituents and the overall molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
4-(Azepan-1-ylmethyl)-7-methoxychromen-2-one is a compound that has garnered interest due to its potential in various scientific research fields. The compound's synthesis and biological properties have been explored to understand its applications better.
One of the primary areas of interest lies in the synthesis of novel compounds with potential biological activities. For instance, research on silicon phthalocyanines incorporating azepane derivatives, similar in structure to this compound, has shown these compounds exhibit efficient DNA binding activity. This activity suggests their potential as DNA-targeting agents for photodynamic therapy (PDT) (Uslan & Sesalan, 2013). Furthermore, azepane derivatives have been evaluated as protein kinase B (PKB) inhibitors, indicating their possible use in developing new therapeutic agents for diseases related to protein kinase activity (Breitenlechner et al., 2004).
Another notable application is in the development of fluorescent cation sensors. A study has reported a coumarin-based fluorescent photoinduced electron transfer cation sensor capable of indicating the presence of Zn2+, Cd2+, and Pb2+ ions through a fluorescence signal. This research highlights the compound's potential in environmental monitoring and heavy metal detection (Kulatilleke, Silva, & Eliav, 2006).
Propiedades
IUPAC Name |
4-(azepan-1-ylmethyl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-14-6-7-15-13(10-17(19)21-16(15)11-14)12-18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDBRQIFFRQXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(Dibenzylamino)ethyl]aniline](/img/structure/B2641416.png)

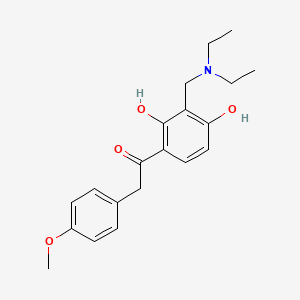
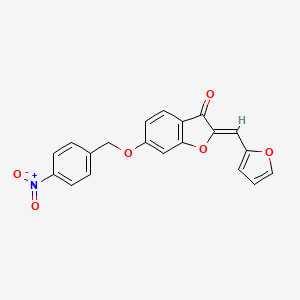
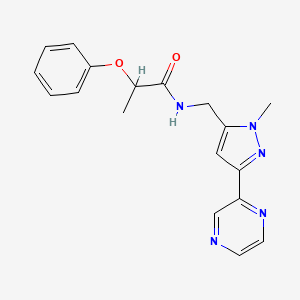
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2641425.png)
![methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2641427.png)
![N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2641428.png)
![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2641429.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2641432.png)

